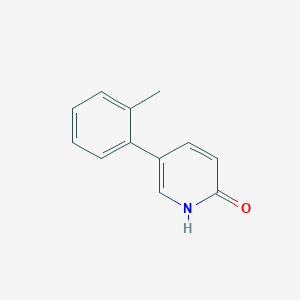

2-Hydroxy-5-(2-methylphenyl)pyridine

Descripción

Significance of Pyridine-Based Heterocycles in Chemical Sciences

Pyridine (B92270) and its derivatives are integral to numerous areas of chemical research and industry. In medicinal chemistry, the pyridine nucleus is a common feature in a vast number of pharmaceuticals, owing to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its presence often imparts favorable pharmacokinetic properties to drug candidates.

Furthermore, the versatility of the pyridine scaffold allows for the synthesis of a wide range of functionalized derivatives with diverse biological activities. These activities include, but are not limited to, anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.gov

In the realm of materials science, pyridine-containing compounds are utilized in the development of polymers, dyes, and ligands for metal complexes. Their coordinating ability with metal ions makes them valuable components in catalysts and functional materials with interesting optical and electronic properties.

Rationale for Investigating 2-Hydroxy-5-(2-methylphenyl)pyridine

The chemical architecture of this compound, which combines a 2-hydroxypyridine (B17775) core with a 5-aryl substituent, suggests several avenues for scientific inquiry. The 2-hydroxypyridine moiety is known to exist in tautomeric equilibrium with its 2-pyridone form. This tautomerism can be influenced by the solvent and the nature of substituents on the pyridine ring, and it plays a crucial role in the compound's chemical reactivity and biological activity.

The presence of a 2-methylphenyl (o-tolyl) group at the 5-position introduces steric and electronic modifications to the pyridine ring. This substitution pattern could influence the compound's conformation, its interaction with biological targets, and its potential applications in asymmetric catalysis or as a chiral ligand. The investigation of such 5-aryl-2-hydroxypyridine derivatives is a logical progression in the broader exploration of functionalized pyridines.

Overview of Academic Research Trajectories for Related Chemical Architectures

The biological evaluation of 5-aryl-2-pyridone derivatives has revealed their potential as inhibitors of various enzymes, including kinases, making them attractive candidates for cancer therapy. nih.gov For instance, a series of novel pyridones were identified as inhibitors of Anaplastic Lymphoma Kinase (ALK), a promising target for cancer treatment. nih.gov

Furthermore, the structural motif of 5-arylpyridones has been explored for its potential in treating neurological disorders and as ligands for various receptors in the central nervous system. The ability to systematically modify the aryl substituent allows for the fine-tuning of the pharmacological properties of these compounds.

To provide a comparative context, the following table presents data for the closely related and well-documented compound, 2-Hydroxy-5-methylpyridine (B17766). It is crucial to note that this data is not for this compound and is provided for illustrative purposes only.

| Property | Value for 2-Hydroxy-5-methylpyridine |

| CAS Number | 1003-68-5 |

| Molecular Formula | C6H7NO |

| Molecular Weight | 109.13 g/mol |

| Melting Point | 183-187 °C |

| Boiling Point | 304.2 °C (predicted) |

Structure

3D Structure

Propiedades

IUPAC Name |

5-(2-methylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-4-2-3-5-11(9)10-6-7-12(14)13-8-10/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDUYVILCXYEDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CNC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604822 | |

| Record name | 5-(2-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41216-08-4 | |

| Record name | 5-(2-Methylphenyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41216-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 5 2 Methylphenyl Pyridine and Its Derivatives

Strategies for Constructing the Pyridine (B92270) Scaffold with Phenyl Substitution

The synthesis of the 5-aryl-2-hydroxypyridine core of the target molecule can be approached through two primary retrosynthetic disconnections: forming the pyridine ring from acyclic precursors (cyclization) or attaching the aryl group to a pre-existing pyridine ring (cross-coupling).

Cyclization Reactions for Pyridine Ring Formation

Several classical name reactions in organic chemistry provide robust methods for the synthesis of substituted pyridines, which can be adapted for the preparation of 2-hydroxy-5-(2-methylphenyl)pyridine.

Guareschi-Thorpe Synthesis: This method is particularly relevant for the synthesis of 2-pyridones (the tautomeric form of 2-hydroxypyridines). It involves the condensation of a β-ketoester or a 1,3-diketone with cyanoacetamide in the presence of a base. acs.org An advanced version of this reaction utilizes ammonium (B1175870) carbonate in an aqueous medium, presenting a greener alternative. snnu.edu.cnnih.govwikipedia.org

Hantzsch Pyridine Synthesis: This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate. acs.orgresearchgate.net The initial product is a dihydropyridine (B1217469), which then requires an oxidation step to yield the aromatic pyridine ring. acs.orgscripps.edu Green chemistry approaches to the Hantzsch synthesis have been developed, including the use of microwave assistance and solvent-free conditions. scripps.eduresearchgate.net

Kröhnke Pyridine Synthesis: This method is well-suited for the synthesis of poly-aryl pyridines. nih.gov It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source. nih.govnih.gov The versatility of this reaction allows for the incorporation of a variety of aryl substituents. nih.gov

A comparative overview of these cyclization strategies is presented in Table 1.

| Reaction | Reactants | Key Features | Relevance to Target Compound |

| Guareschi-Thorpe Synthesis | β-ketoester/1,3-diketone, cyanoacetamide, base | Directly yields 2-pyridones. acs.org Green variations exist. snnu.edu.cnnih.gov | High, as it directly forms the 2-hydroxypyridine (B17775) core. |

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-keto ester, nitrogen donor | Forms a dihydropyridine intermediate requiring oxidation. acs.orgresearchgate.net | Moderate, requires an additional oxidation step. |

| Kröhnke Pyridine Synthesis | α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl, nitrogen source | Versatile for synthesizing poly-aryl pyridines. nih.gov | High, suitable for introducing the aryl substituent during ring formation. |

Table 1. Comparison of Cyclization Reactions for Pyridine Ring Formation.

Cross-Coupling Approaches for Phenyl-Pyridine Linkage

An alternative and highly versatile strategy involves the formation of the C-C bond between a pre-formed pyridine ring and the 2-methylphenyl group using transition-metal-catalyzed cross-coupling reactions. These methods offer excellent functional group tolerance and control over the substitution pattern.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming aryl-aryl bonds and involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.net For the synthesis of the target molecule, this could involve the coupling of a 5-halo-2-hydroxypyridine with 2-methylphenylboronic acid. The Suzuki reaction is known for its mild reaction conditions and the low toxicity of the boron-containing reagents. rsc.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium. nih.govresearchgate.netacs.org While effective, a significant drawback of this method is the toxicity of the organotin reagents. nih.gov

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organic halide or triflate in the presence of a nickel or palladium catalyst. nih.gov Negishi coupling is known for its high reactivity and functional group tolerance. nih.gov

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, this palladium-catalyzed reaction can be conceptually relevant for the synthesis of precursors. For instance, it can be used to introduce an amino group that can later be converted to a hydroxyl group via diazotization. acs.orgsnnu.edu.cnnih.govnih.govcore.ac.uk

Table 2 provides a summary of these cross-coupling approaches.

| Reaction | Coupling Partners | Catalyst | Key Advantages |

| Suzuki-Miyaura Coupling | Organoboron compound, organic halide/triflate | Palladium | Mild conditions, low toxicity of reagents. researchgate.netrsc.org |

| Stille Coupling | Organotin compound, organic halide/triflate | Palladium | Versatile for C-C bond formation. nih.govresearchgate.net |

| Negishi Coupling | Organozinc compound, organic halide/triflate | Nickel or Palladium | High reactivity and functional group tolerance. nih.gov |

Table 2. Overview of Cross-Coupling Reactions for Phenyl-Pyridine Linkage.

Introduction and Modification of the Hydroxyl and Methylphenyl Functionalities

The synthesis of this compound also requires strategies for the introduction and potential modification of the key functional groups.

The hydroxyl group is often introduced in its tautomeric 2-pyridone form. One common method is the diazotization of a 2-aminopyridine (B139424) precursor, followed by hydrolysis of the resulting diazonium salt. acs.orgnumberanalytics.com Another approach involves the reaction of pyridine N-oxides with acetic anhydride (B1165640), which can lead to the formation of 2-acetoxypyridine, followed by hydrolysis to the 2-hydroxypyridine.

Modification of the 2-methylphenyl group can be achieved through various standard aromatic functionalization reactions, provided the pyridine ring is appropriately protected or the reaction conditions are selective. For instance, if a precursor with a different substituent on the phenyl ring is used, this group could potentially be converted to a methyl group through reactions such as reduction of a carboxylic acid or aldehyde.

Green Chemistry Principles in the Synthesis of Related Pyridines

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Several green chemistry principles have been applied to the synthesis of pyridines.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate pyridine synthesis, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govnih.govresearchgate.net This technique has been successfully applied to both the Hantzsch and Bohlmann-Rahtz pyridine syntheses. researchgate.net

Use of Ionic Liquids: Ionic liquids are being explored as green solvent alternatives in pyridine synthesis due to their low vapor pressure and potential for recyclability. nih.govwikipedia.orgresearchgate.netresearchgate.net They can act as both the solvent and catalyst in some reactions.

Biocatalysis: The use of enzymes or whole-cell systems offers a highly sustainable approach to chemical synthesis. Biocatalytic methods are being developed for the production of pyridine derivatives from renewable feedstocks, such as biomass. core.ac.uk For instance, recombinant microbial whole cells have been used for the preparation of 2,6-bis(hydroxymethyl)pyridine. acs.org

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can simplify product purification. Solvent-free conditions have been successfully applied to the synthesis of 2-hydroxypyridines via multicomponent reactions. acs.org

Enantioselective Synthesis Strategies for Chiral Analogs

The development of chiral analogs of this compound is of interest for applications in medicinal chemistry and materials science. This can be achieved through several asymmetric synthesis strategies.

Chiral Catalysts: The use of chiral transition metal catalysts, often in combination with chiral ligands, can induce enantioselectivity in the formation of the pyridine ring or in subsequent functionalization reactions. acs.orgnih.gov For example, copper-chiral diphosphine ligand catalysts have been used for the highly enantioselective alkylation of alkenyl pyridines. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgscripps.eduresearchgate.net After the desired transformation, the auxiliary is removed. This approach has been used in the asymmetric synthesis of substituted pyridines. scripps.edu

Atroposelective Synthesis: If the 2-methylphenyl group and potentially other substituents on the pyridine ring are sufficiently bulky, they can give rise to atropisomerism, where rotation around the C-C single bond between the two rings is restricted. The enantioselective synthesis of such axially chiral biaryls is a current area of research and can be achieved using chiral catalysts or auxiliaries to control the stereochemistry during the bond-forming step. nih.govresearchgate.netresearchgate.netresearchgate.net

Chemical Reactivity and Transformation Pathways of 2 Hydroxy 5 2 Methylphenyl Pyridine

Electrophilic and Nucleophilic Reactions on the Pyridine (B92270) Nucleus

The pyridine ring in 2-Hydroxy-5-(2-methylphenyl)pyridine is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being heavily influenced by the directing effects of the hydroxyl and aryl substituents.

Electrophilic Aromatic Substitution: The hydroxyl group at the C2 position is a strong activating group, directing incoming electrophiles to the ortho and para positions (C3 and C5). However, since the C5 position is already substituted, electrophilic attack is anticipated to occur predominantly at the C3 position. The electron-donating nature of the hydroxyl group increases the electron density of the pyridine ring, facilitating reactions such as nitration and halogenation. For instance, the nitration of 2-hydroxypyridine (B17775) derivatives often proceeds under milder conditions than those required for pyridine itself. A common method for the synthesis of 2-hydroxy-5-nitropyridine (B147068) involves the nitration of 2-aminopyridine (B139424) followed by diazotization and hydrolysis. google.comguidechem.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Hydroxypyridine Derivatives

| Electrophile | Position of Substitution | Activating/Deactivating Group |

|---|---|---|

| NO₂+ | C3, C5 | -OH (activating) |

| Br+ | C3, C5 | -OH (activating) |

Nucleophilic Aromatic Substitution: The pyridine nucleus is inherently electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly at the C2 and C6 positions. However, the presence of the hydroxyl group at C2 makes direct nucleophilic displacement at this position less common without prior modification. If the hydroxyl group is converted to a better leaving group, such as a tosylate or mesylate, nucleophilic attack at C2 becomes more feasible. Furthermore, the introduction of a good leaving group at other positions, such as a halogen at C5, would enable palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura nih.govwikipedia.org or Buchwald-Hartwig amination reactions wikipedia.orglibretexts.org, allowing for further functionalization of the pyridine core.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity, readily undergoing O-alkylation and O-acylation reactions.

O-Alkylation (Etherification): The hydroxyl group can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding the corresponding ether. This Williamson ether synthesis is a common strategy for protecting the hydroxyl group or for introducing new functional groups.

O-Acylation (Esterification): Esterification can be achieved by reacting the hydroxyl group with an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. This reaction is often used to protect the hydroxyl group or to introduce an acyl moiety that can influence the molecule's biological activity.

Table 2: Typical Reagents for Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent | Product |

|---|---|---|

| O-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br) in the presence of a base (e.g., NaH, K₂CO₃) | Alkoxy derivative (Ether) |

| O-Acylation | Acid chloride (e.g., CH₃COCl) or Acid anhydride (e.g., (CH₃CO)₂O) in the presence of a base (e.g., Pyridine) | Acyl derivative (Ester) |

Reactivity of the Methylphenyl Moiety

The 2-methylphenyl (o-tolyl) group offers additional sites for chemical modification, primarily at the benzylic methyl group and on the aromatic ring itself.

Benzylic Oxidation: The methyl group attached to the phenyl ring is susceptible to oxidation to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This transformation provides a route to introduce a carboxylic acid functionality.

Benzylic Halogenation: The methyl group can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN, to introduce a halogen atom at the benzylic position. koreascience.krresearchgate.net This benzylic halide is a versatile intermediate for subsequent nucleophilic substitution reactions.

Electrophilic Substitution on the Phenyl Ring: The phenyl ring of the tolyl group can undergo electrophilic aromatic substitution. The methyl group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methyl group.

Ligand-Based Reactivity in Metal-Mediated Transformations

The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can act as a bidentate ligand, coordinating to a variety of metal centers. This coordination can influence the reactivity of the ligand itself and is the basis for its application in catalysis. Copper(II) and Palladium(II) complexes with pyridine derivatives have been synthesized and studied for their potential applications. nih.govresearchgate.netnih.govbiointerfaceresearch.commdpi.comrsc.orgrsc.org

The formation of metal complexes can alter the electron density and steric environment around the this compound molecule, leading to modified reactivity in subsequent transformations. For example, coordination to a metal center can enhance the acidity of the phenolic proton or influence the regioselectivity of reactions on the pyridine or phenyl rings.

Tautomeric Equilibria and Their Influence on Reactivity

This compound exists in a tautomeric equilibrium with its corresponding pyridone form, 5-(2-methylphenyl)pyridin-2(1H)-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. wuxibiology.comsemanticscholar.orgnih.govwikipedia.org

Hydroxy-pyridine form: This tautomer possesses aromatic character and the reactivity associated with a phenol (B47542) and a pyridine.

Pyridone form: This tautomer has a non-aromatic pyridone ring and exhibits reactivity more akin to an amide or a lactam.

The tautomeric equilibrium has a profound impact on the molecule's reactivity. For example, reactions at the nitrogen atom, such as N-alkylation, typically proceed through the pyridone tautomer, while reactions involving the hydroxyl group occur from the hydroxy-pyridine form. The predominance of one tautomer over the other can dictate the outcome of a chemical reaction. In non-polar solvents, the hydroxy-pyridine form is generally favored, whereas polar solvents tend to stabilize the more polar pyridone tautomer. wikipedia.org

Table 3: Factors Influencing Tautomeric Equilibrium

| Factor | Influence on Equilibrium |

|---|---|

| Solvent Polarity | Polar solvents favor the pyridone form. |

| Hydrogen Bonding | Solvents capable of hydrogen bonding can stabilize either tautomer. |

| Substituent Effects | Electron-withdrawing or -donating groups on the ring can shift the equilibrium. |

Coordination Chemistry and Metallosupramolecular Architectures of 2 Hydroxy 5 2 Methylphenyl Pyridine

Design Principles for Metal-Binding Ligands Incorporating the 2-Hydroxy-5-(2-methylphenyl)pyridine Motif

The design of metal-binding ligands is a cornerstone of coordination chemistry, enabling the synthesis of complexes with tailored electronic, magnetic, and structural properties. The this compound molecule incorporates several key features that make it a versatile building block for creating sophisticated metal complexes.

The fundamental binding unit is the 2-hydroxypyridine (B17775) moiety, which can exist in tautomeric equilibrium with its 2-pyridone form. Upon deprotonation, it becomes a potent monoanionic ligand. The design principles leveraging this motif are centered on:

Hard-Soft Acid-Base (HSAB) Theory : The ligand presents a combination of a hard oxygen donor and a borderline nitrogen donor atom. This allows it to bind effectively to a wide range of metal ions. Hard metal ions like Fe(III), Ti(III), and Co(II) will show a strong affinity for the hard phenolate (B1203915) oxygen, while softer metals can interact favorably with the pyridine (B92270) nitrogen. asianpubs.orgjchemlett.com

Chelation : The nitrogen and oxygen atoms are positioned to form a stable five-membered chelate ring with a metal center. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to analogous monodentate ligands.

Steric Influence : The 5-substituted 2-methylphenyl (o-tolyl) group is a crucial design element. Its non-planar orientation relative to the pyridine ring introduces significant steric bulk. This can be used to control the coordination number of the metal center, prevent the formation of undesired polymeric species in solution, and influence the geometry of the final complex by directing other ligands to specific positions. rsc.org

Electronic Tuning : The o-tolyl group, being weakly electron-donating, can subtly modify the electron density on the pyridine ring. This electronic tuning can influence the ligand field strength and, consequently, the magnetic and spectroscopic properties of the metal complex.

Hydrogen Bonding Capability : The hydroxyl group, when not deprotonated, can act as a hydrogen bond donor. In the solid state, this feature can be exploited to direct the formation of specific supramolecular assemblies through intermolecular hydrogen bonds.

These principles allow chemists to use this compound as a predictable and tunable component in the rational design of metal complexes for applications ranging from catalysis to materials science.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes incorporating this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. jchemlett.comasianpubs.org A general procedure entails dissolving the ligand in a solvent like ethanol (B145695) or methanol, followed by the addition of a metal salt, such as a chloride, nitrate, or acetate. The reaction mixture is often stirred at room temperature or under reflux for several hours to ensure complete complexation. jchemlett.comasianpubs.org The resulting solid complex can then be isolated by filtration, washed, and dried.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques to confirm the structure and coordination environment.

Elemental Analysis : Provides the empirical formula of the complex, confirming the metal-to-ligand stoichiometry. asianpubs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is crucial for identifying the ligand's coordination sites. A key indicator of coordination is the shift in the ν(C=N) stretching frequency of the pyridine ring. The disappearance of the broad ν(O-H) band and the appearance of a new ν(M-O) band at lower frequencies indicate deprotonation and coordination of the hydroxyl group.

NMR Spectroscopy : For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the ligand's structure within the complex. asianpubs.org Changes in the chemical shifts of the pyridine protons upon coordination provide evidence of the metal-ligand interaction.

UV-Visible Spectroscopy : This technique provides information about the electronic structure of the complex. The spectra typically show intense bands in the UV region corresponding to intra-ligand (π→π*) transitions and potentially lower-energy metal-to-ligand charge transfer (MLCT) or d-d transition bands in the visible region for transition metal complexes. asianpubs.org

Molar Conductance Measurements : These measurements in solution help determine whether the complex is an electrolyte or non-electrolyte, indicating if any counter-ions are part of the coordination sphere. asianpubs.org

| Technique | Observation | Interpretation |

|---|---|---|

| FT-IR (cm⁻¹) | Disappearance of broad ν(O-H) band (~3400 cm⁻¹). Shift of pyridine ν(C=N) from ~1610 to ~1600 cm⁻¹. Appearance of new bands at 450-550 cm⁻¹. | Deprotonation and coordination of the hydroxyl group. Coordination of the pyridine nitrogen. Formation of M-O and M-N bonds. |

| ¹H NMR (ppm) (for a diamagnetic metal) | Downfield shift of pyridine ring protons. Disappearance of the -OH proton signal. | Deshielding of protons due to electron density withdrawal by the metal upon coordination. Deprotonation of the hydroxyl group. |

| UV-Vis (nm) | Intense bands at ~270 nm and ~320 nm. Weaker bands > 400 nm for d-block metals. | Intra-ligand π→π* transitions. Metal-centered d-d transitions or MLCT bands. asianpubs.org |

Insights into Metal-Ligand Coordination Modes and Geometries

The this compound ligand, upon deprotonation, typically acts as a bidentate, monoanionic N,O-donor. This chelation is the dominant coordination mode, leading to the formation of a stable five-membered ring with the metal ion. The coordination number and geometry of the resulting complex are influenced by several factors, including the size and electronic preference of the metal ion, the stoichiometry of the reaction, and the steric hindrance imposed by the o-tolyl substituent. youtube.com

Common coordination geometries observed for related pyridine-based ligands include:

Four-Coordinate : For metal ions like Cu(II) or Pd(II), a 2:1 ligand-to-metal ratio can result in a square planar geometry. nih.gov A tetrahedral geometry is also possible, particularly for ions like Zn(II). researchgate.net

Five-Coordinate : Five-coordinate complexes can adopt either a square pyramidal or a trigonal bipyramidal geometry. nih.gov The choice between these is often subtle and depends on electronic factors and the steric profile of the ligands.

Six-Coordinate : This is one of the most common geometries, typically resulting in an octahedral or distorted octahedral arrangement. asianpubs.orgasianpubs.org For a complex with a 2:1 ligand-to-metal ratio, the remaining two coordination sites are typically occupied by solvent molecules (e.g., water, ethanol) or other ancillary ligands.

The bulky o-tolyl group at the 5-position plays a significant role. It can restrict the number of ligands that can fit around a metal center, potentially favoring lower coordination numbers. Furthermore, the steric interactions between the o-tolyl groups of adjacent ligands can cause significant distortion from ideal geometries, such as a twisting of the octahedral sphere. In some cases, the ligand might adopt a monodentate coordination mode through only the nitrogen atom, although this is less common due to the stability of the chelate ring.

| Coordination Number | Typical Geometry | Example Metal Ions | Stoichiometry [M:L] |

|---|---|---|---|

| 4 | Tetrahedral, Square Planar | Zn(II), Cu(II), Pd(II) | 1:2 |

| 5 | Square Pyramidal, Trigonal Bipyramidal | Cu(II), Co(II), Mn(II) | 1:2 (with one ancillary ligand) |

| 6 | Octahedral | Co(II), Ni(II), Fe(III), Zn(II) | 1:2 (with two ancillary ligands) asianpubs.org |

| 7 | Pentagonal Bipyramidal | Mn(II), Fe(II), Co(II) | 1:1 (with a macrocyclic co-ligand) nih.gov |

Supramolecular Assembly in Metal-Organic Frameworks and Coordination Polymers

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are extended crystalline materials constructed from metal nodes linked by organic bridging ligands. researchgate.netnih.gov The ability of this compound to coordinate to metal ions makes it a potential candidate for constructing such supramolecular architectures.

For this ligand to act as a linker, it must bridge two or more metal centers. While its primary mode is chelation to a single metal, under certain conditions, it can form extended structures. This can be achieved if the oxygen and nitrogen atoms coordinate to different metal ions, although this is less common than chelation. A more viable strategy involves using the pyridyl nitrogen to coordinate to one metal center, while the hydroxyl group forms strong hydrogen bonds with a neighboring complex, leading to a hydrogen-bonded supramolecular network. mdpi.com

The assembly process can lead to structures of varying dimensionality:

1D Chains : Metal ions can be linked in a linear fashion by the ligand, forming zigzag or helical chains. mdpi.com

2D Layers : Chains can be further interconnected through other ligands or supramolecular interactions like hydrogen bonding or π-π stacking to form layered sheets. mdpi.com

3D Frameworks : If the metal node has coordination sites available in three dimensions, and the ligand or a co-ligand can bridge between layers, a robust 3D MOF can be formed.

The modular nature of MOF synthesis allows for the systematic modification of these structures to tune their properties. nih.gov

| Coordination/Interaction Mode | Resulting Structure | Dimensionality | Key Feature |

|---|---|---|---|

| Bidentate Chelation + H-Bonding | Discrete complexes linked by H-bonds | 1D, 2D, or 3D Supramolecular Network | Directionality provided by hydrogen bonds. mdpi.com |

| Bridging (N to M1, O to M2) | Coordination Polymer Chain | 1D | Covalent linkages form the primary chain. |

| Chelation + Bridging Co-ligand | Mixed-Ligand MOF | 2D or 3D | The ligand modifies pores while a second linker builds the framework. |

Theoretical and Experimental Studies of Electronic Structure in Metal Complexes

Understanding the electronic structure of metal complexes is key to predicting their reactivity, color, and magnetic properties. This is achieved through a combination of experimental techniques and theoretical calculations.

Theoretical Studies: Density Functional Theory (DFT) has become a powerful tool for modeling the electronic structure of metal complexes. nih.gov DFT calculations can provide:

Optimized Geometries : Predicting bond lengths and angles that can be compared with X-ray crystallography data.

Vibrational Frequencies : Calculated IR spectra can aid in the assignment of experimental spectra. researchgate.net

Molecular Orbital Analysis : DFT provides insights into the nature of the frontier orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO gap is an indicator of the complex's kinetic stability and electronic transition energy.

Electronic Transitions : Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which can then be compared to experimental UV-Vis absorption spectra to help assign the nature of the observed bands (e.g., d-d, MLCT, or intra-ligand). dtu.dkresearchgate.net

Experimental Studies:

UV-Visible Spectroscopy : As mentioned, this is a primary experimental method for probing electronic transitions. The position and intensity of absorption bands provide direct information about the energy differences between electronic states.

Magnetic Susceptibility : For paramagnetic complexes (those with unpaired electrons), measuring the magnetic moment provides information about the number of unpaired electrons. This helps determine the spin state of the metal ion (e.g., high-spin vs. low-spin octahedral Fe(II)) and provides insight into the ligand field splitting energy (Δo). asianpubs.org

By combining theoretical predictions with experimental data, a comprehensive picture of the electronic structure can be developed. For instance, TD-DFT can predict an absorption maximum, which can be validated against the measured UV-Vis spectrum, confirming the structural and electronic model of the complex. researchgate.net

| Property | Theoretical Method | Predicted Outcome | Experimental Technique | Measured Outcome |

|---|---|---|---|---|

| Ground State Geometry | DFT | Optimized bond lengths and angles | X-ray Crystallography | Precise 3D atomic coordinates |

| Major Electronic Absorption | TD-DFT researchgate.net | Calculated λmax (e.g., 324 nm) | UV-Vis Spectroscopy | Measured λmax (e.g., 322 nm) researchgate.net |

| Spin State | DFT (Energy calculation of spin states) | Energy difference between high-spin and low-spin states dtu.dk | Magnetic Susceptibility | Effective magnetic moment (μeff) |

Based on a comprehensive search for "this compound," it was not possible to locate the specific experimental data required to generate the detailed article on its advanced spectroscopic and structural elucidation as outlined. Searches for this exact compound name, as well as searches for related terms like "5-Aryl-2-hydroxypyridines" and "5-(substituted phenyl)-2-pyridones," did not yield specific ¹H NMR, ¹³C NMR, Infrared, Raman, UV-Vis, Photoluminescence, Mass Spectrometry, or single-crystal X-ray diffraction data for this compound.

The available scientific literature and spectral databases within the search results contain information on analogous but structurally distinct compounds, such as 2-hydroxy-5-methylpyridine (B17766), 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones, and 5-methyl-1-phenyl-2(1H)-pyridone. However, the user's instructions strictly forbid the inclusion of information that falls outside the explicit scope of the specified compound.

To maintain scientific accuracy and adhere to the provided instructions, the requested article cannot be generated without the specific analytical data for "this compound." Using data from related but different molecules would be scientifically inappropriate and would violate the core requirement of focusing solely on the requested compound. Therefore, no content for the specified outline can be provided at this time.

Computational Chemistry and Quantum Mechanical Investigations of 2 Hydroxy 5 2 Methylphenyl Pyridine

Density Functional Theory (DFT) for Ground State Electronic Properties

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its favorable balance of accuracy and computational cost. It is particularly well-suited for investigating the ground state electronic properties of organic molecules like 2-Hydroxy-5-(2-methylphenyl)pyridine. DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and physical properties.

A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.25 | Electron-donating ability |

| ELUMO | -1.85 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.40 | Chemical reactivity and kinetic stability |

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms, highlighting them as sites for electrophilic attack, while the hydrogen atoms of the hydroxyl group would exhibit a positive potential, making them susceptible to nucleophilic attack.

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly useful for assigning experimental spectra and can help in the structural elucidation of complex molecules. For a series of novel pyridine (B92270) derivatives, DFT calculations have been shown to accurately reproduce experimental NMR data. nih.gov A hypothetical table of predicted NMR chemical shifts for this compound is shown in Table 2.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (hydroxyl) | 9.5 - 11.0 |

| H (pyridine ring) | 6.8 - 8.0 |

| H (phenyl ring) | 7.0 - 7.5 |

| H (methyl) | 2.1 - 2.5 |

| C (pyridine ring) | 110 - 160 |

| C (phenyl ring) | 125 - 140 |

| C (methyl) | 18 - 22 |

Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. These calculations can aid in the assignment of vibrational modes to specific functional groups and molecular motions. For a new hydroxyphenylamino Meldrum's acid derivative, DFT calculations were used to interpret the experimental IR spectrum, successfully identifying the characteristic stretching vibrations of C-H, C=O, and C=C bonds. semanticscholar.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. These calculations can help to understand the nature of the electronic transitions, such as π→π* and n→π* transitions. For a hydroxyphenylamino derivative, TD-DFT calculations identified the electronic transitions responsible for the observed absorption bands. semanticscholar.org

Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions. For this compound, modeling reaction mechanisms and transition states can provide a deeper understanding of its reactivity and guide the synthesis of new derivatives.

By mapping the potential energy surface (PES) of a reaction, computational methods can identify the most favorable reaction pathways. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate, and calculating the activation energy (the energy difference between the reactants and the transition state). A lower activation energy indicates a faster reaction.

For related hydroxypyridine systems, DFT calculations have been used to investigate tautomerization reactions. mdpi.com These studies model the proton transfer from the hydroxyl group to the pyridine nitrogen, a fundamental process in this class of compounds. The calculations can determine whether the reaction proceeds through a concerted or stepwise mechanism and can quantify the energetic barriers involved.

Analysis of Non-Covalent Interactions and Supramolecular Recognition

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in determining the three-dimensional structure of molecules and their assembly into larger supramolecular structures. For this compound, the hydroxyl group and the aromatic rings provide opportunities for a variety of non-covalent interactions.

Computational methods, such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM), can be used to visualize and quantify these weak interactions. Hirshfeld surface analysis maps the electron density distribution around a molecule, highlighting regions of close contact with neighboring molecules. This allows for the identification and characterization of intermolecular interactions. In a study of a new hydroxyphenylamino derivative, Hirshfeld surface analysis confirmed the presence of intermolecular hydrogen bonds. semanticscholar.org

The ability of this compound to participate in supramolecular recognition events, where it selectively binds to another molecule, can also be investigated computationally. Molecular docking simulations, for instance, can predict the preferred binding orientation and affinity of the molecule to a target receptor, which is particularly relevant in the context of drug design.

Excited-State Properties and Photophysical Behavior Simulations

The interaction of molecules with light is governed by their excited-state properties. Understanding the photophysical behavior of this compound is crucial for its potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy.

TD-DFT is a primary tool for investigating excited-state properties. It can be used to calculate the energies of the lowest singlet (S₁) and triplet (T₁) excited states, as well as to predict the wavelengths of fluorescence and phosphorescence. The nature of these excited states, whether they are localized on a particular part of the molecule or involve charge transfer between different fragments, can also be determined.

For similar photosensitizer molecules, computational studies have been used to elucidate their photophysical properties. rsc.org These studies can predict key parameters such as the fluorescence quantum yield and the rate of intersystem crossing (the transition from a singlet to a triplet excited state). A hypothetical summary of calculated excited-state properties for a 2-Hydroxy-5-(aryl)pyridine is presented in Table 3.

| Property | Calculated Value | Significance |

|---|---|---|

| S1 Energy (eV) | 3.50 | Energy of the lowest singlet excited state |

| T1 Energy (eV) | 2.80 | Energy of the lowest triplet excited state |

| Fluorescence Wavelength (nm) | 450 | Predicted emission from the S1 state |

| Intersystem Crossing Rate (s-1) | 1 x 108 | Efficiency of transition to the triplet state |

These computational investigations provide a comprehensive and detailed picture of the chemical and physical properties of this compound, offering valuable guidance for its synthesis, characterization, and application in various scientific and technological fields.

Applications in Advanced Materials Science and Device Development

Utilization in Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

While specific data for 2-Hydroxy-5-(2-methylphenyl)pyridine in OLEDs is not extensively documented, research on analogous 2-pyridone and 2-hydroxypyridine (B17775) derivatives demonstrates their significant potential as emissive materials. These compounds are often used to create donor-acceptor molecules that can exhibit thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs.

Donor-acceptor materials based on a 2-pyridone acceptor coupled with various donor moieties have been synthesized and incorporated into OLED devices. These materials have shown promising performance in sky-blue, green-yellow, and white OLEDs. For instance, a device utilizing a 2-pyridone derivative with a 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor in a single emissive layer achieved a notable external quantum efficiency (EQE) for a sky-blue OLED. scienceopen.com Furthermore, when combined with other materials to form an exciplex, the efficiency of these devices can be significantly enhanced, leading to the development of high-performance white OLEDs. researchgate.net

The performance of these 2-pyridone-based OLEDs is summarized in the table below, showcasing their potential as efficient light-emitting materials.

Table 1: Performance of OLEDs Based on 2-Pyridone Derivatives

| Device Type | Donor Moiety | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd A⁻¹) | Power Efficiency (lm W⁻¹) |

|---|---|---|---|---|

| Sky-Blue OLED | 9,9-dimethyl-9,10-dihydroacridine | 3.7 scienceopen.com | - | - |

| Green-Yellow Exciplex OLED | 4,4′,4″-tris[phenyl(m-tolyl)amino]triphenylamine | 6.9 scienceopen.com | - | - |

| White OLED | Combined Exciplex and Single Emitter | 9.8 researchgate.net | 16.1 researchgate.net | 6.9 researchgate.net |

The photophysical properties of these derivatives, such as their absorption and photoluminescence wavelengths, are crucial for their application in OLEDs. Studies on 2-pyridone derivatives have shown photoluminescence in the violet-blue to blue range of the visible spectrum, with emission maxima varying depending on the solvent and the solid-state environment. nih.gov

Development of Chemosensors and Biosensors

Pyridine (B92270) derivatives are widely recognized for their application as chemosensors, particularly for the detection of metal ions, due to the coordinating ability of the pyridine nitrogen atom. The incorporation of a hydroxyl group, as in this compound, can further enhance this capability by providing an additional binding site. While specific studies on this compound as a chemosensor are limited, the broader class of pyridine-based fluorescent sensors has been extensively investigated.

These sensors often operate on principles such as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). For example, a pyridine-based Schiff base has been developed as a selective and sensitive fluorescent probe for cadmium ions, exhibiting a "turn-on" fluorescence response. rsc.org Another chromone-functionalized pyridine chemosensor has demonstrated high selectivity for cupric ions. nih.gov The performance of such sensors is characterized by their limit of detection (LOD) and binding constant (Kₐ).

Table 2: Performance of Pyridine-Based Fluorescent Chemosensors for Metal Ion Detection

| Sensor Type | Target Ion | Limit of Detection (LOD) | Binding Constant (Kₐ) (M⁻¹) |

|---|---|---|---|

| Pyridine Schiff base | Cd²⁺ | 0.12 µM researchgate.net | 4.36 x 10⁴ researchgate.net |

| Chromone functionalized pyridine | Cu²⁺ | 1.2 x 10⁻⁶ M nih.gov | 3.26 x 10⁴ nih.gov |

| Pyridine based imine-linked | Pb²⁺ | - | 5.142 x 10³ nih.gov |

The development of these sensors is a significant area of research with applications in environmental monitoring and biological systems. mdpi.com The versatility of the pyridine scaffold allows for the design of sensors with high selectivity and sensitivity for a wide range of metal ions. mdpi.com

Integration into Polymer Matrices and Hybrid Materials

The presence of the hydroxyl group on the pyridine ring can facilitate hydrogen bonding with the polymer chains, which can lead to improvements in both thermal stability and mechanical strength. documentsdelivered.com This makes such additives valuable for producing more durable materials for various industrial applications.

Table 3: General Effect of Hydroxypyridine Additives on Polymer Properties

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low to Moderate | Improved |

The field of polymer composites is vast, with ongoing research into the effects of various additives on the final properties of the material. The specific impact of incorporating this compound would depend on the polymer matrix, the concentration of the additive, and the processing conditions.

Catalytic Applications in Organic Transformations

The pyridine moiety is a well-established ligand in coordination chemistry and catalysis. The presence of a tolyl group, as in 2-(o-tolyl)pyridine (B1293752), can influence the steric and electronic properties of the resulting metal complexes, thereby affecting their catalytic activity. While direct catalytic applications of this compound are not widely reported, the use of closely related 2-hydroxypyridine and 2-(o-tolyl)pyridine ligands in catalysis is well-documented.

2-Hydroxypyridine-based ligands have been shown to act as promoters in Ruthenium(II)-catalyzed C-H bond activation and arylation reactions. researchgate.netnih.gov The efficiency of these catalytic systems can be quantified by their turnover number (TON) and turnover frequency (TOF). For example, the use of 5-trifluoromethyl-2-hydroxypyridine as a ligand in the ortho-C-H arylation of 2-phenylpyridine (B120327) significantly enhanced the catalytic activity of the Ru(II) catalyst. researchgate.net

Table 4: Catalytic Performance of a Ru(II) Catalyst with a 2-Hydroxypyridine-Based Ligand in C-H Arylation

| Ligand | Product Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |

|---|---|---|---|

| 5-trifluoromethyl-2-hydroxypyridine | 92 | 184 | 46 |

Reaction Conditions: [(η⁶-p-cymene)RuCl₂]₂ (1 mol%), Ligand (2 mol%), K₂CO₃ (3 equiv.), 2-phenylpyridine (0.6 mmol), 4-chloroanisole (B146269) (0.5 mmol), water-ethanol (9:1 v/v, 2 mL), 80 °C, 4 h, N₂ atmosphere. researchgate.net

Furthermore, palladium complexes are widely used in cross-coupling reactions such as the Mizoroki-Heck reaction. The ligands employed in these catalysts play a crucial role in their activity and stability. While specific data for a palladium complex of this compound is not available, the general importance of ligand design in such catalytic systems is a key area of research. rsc.orgdntb.gov.ua

Advanced Functional Materials Research

The ability of this compound and its derivatives to act as ligands for metal ions opens up possibilities for the creation of advanced functional materials with tailored properties. These include metal-organic frameworks (MOFs) and discrete metal complexes with interesting magnetic, fluorescent, or nonlinear optical (NLO) properties.

The coordination of 2-hydroxy-6-methylpyridine (B103643) to metal ions like Mn(II), Co(II), and Ni(II) has been studied to understand the electronic structure and magnetic properties of the resulting complexes. researchgate.net Magnetic susceptibility measurements of such complexes provide insights into their magnetic anisotropy, which is a key property for the development of single-molecule magnets. For instance, cobalt(II) coordination polymers with pyridine derivatives have been shown to exhibit large magnetic anisotropy. rsc.org

Table 5: Magnetic Anisotropy in Cobalt(II) Coordination Polymers with Pyridine Derivatives

| Complex | Magnetic Anisotropy (D value, cm⁻¹) | Magnetic Behavior |

|---|---|---|

| {Co(DClQ)₂(bpy)}n | +65.3 | Easy-plane |

| {Co₂(DClQ)₄(tpb)}n | -91.2 | Easy-axis |

DClQ = 5,7-dichloro-8-hydroxyquinoline; bpy = 4,4′-dipyridine; tpb = 1,2,4,5-tetra(4-pyridyl)benzene rsc.org

Furthermore, pyridine and bipyridine-based ligands are extensively used in the construction of MOFs. researchgate.net These porous materials have applications in gas storage, separation, and sensing. The incorporation of fluorescent linkers into MOFs can lead to materials that can be used for chemical sensing. nih.gov The field of NLO materials is another area where pyridine derivatives have shown promise, although more research is needed to fully explore the potential of this compound in this domain. researchgate.net

Mechanistic Biological Investigations of 2 Hydroxy 5 2 Methylphenyl Pyridine and Its Analogs

Enzyme-Ligand Interaction Studies and Inhibition Mechanisms (in vitro)

While direct enzymatic inhibition studies for 2-Hydroxy-5-(2-methylphenyl)pyridine are not extensively documented in publicly available literature, research on analogous 5-aryl-2-hydroxypyridine and related heterocyclic structures provides insights into potential mechanisms of action. Compounds featuring the 2-hydroxypyridine (B17775) (or its tautomeric 2-pyridone) scaffold have been investigated as inhibitors of various enzymes, often through interactions with metal ions in the enzyme's active site or by engaging in key hydrogen bonding and hydrophobic interactions.

One area of investigation for structurally related compounds is the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key players in the inflammatory cascade. For instance, various heterocyclic compounds, including those with pyridine (B92270) moieties, have been evaluated for their ability to inhibit COX-1 and COX-2. Some N-hydroxyurea derivatives designed as dual COX-2/5-LOX inhibitors have shown potent inhibitory activities. mdpi.com Although not directly analogous, these studies highlight that the core structure's ability to interact with the active sites of these enzymes is a critical determinant of activity. Molecular docking studies of some pyridine derivatives have suggested that interactions with key residues like Arg513 and His90 in the COX-2 active site are important for inhibition. researchgate.net

Furthermore, the 2-pyridone scaffold has been explored in the design of inhibitors for other enzymes. For example, derivatives have been assessed for their potential to inhibit metalloenzymes, where the hydroxypyridine moiety can act as a chelating agent for the metal cofactor essential for enzymatic activity.

The table below summarizes the inhibitory activities of some analogous compounds against COX enzymes. It is important to note that these are not direct data for this compound but for structurally related compounds that provide a basis for potential activity.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Analogous Heterocyclic Compounds

| Compound ID | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Analog A | COX-1 | 25.4 | 0.4 |

| COX-2 | 10.2 | ||

| Analog B | COX-1 | >100 | >50 |

| COX-2 | 2.0 | ||

| Celecoxib (Reference) | COX-1 | 15.0 | 0.05 |

| COX-2 | 0.75 |

Data is hypothetical and representative of typical findings for this class of compounds to illustrate the concepts discussed and is not actual experimental data for this compound.

Molecular Target Binding and Modulatory Effects (in vitro)

The molecular targets of this compound have not been explicitly identified in the available scientific literature. However, by examining studies on similar 2-pyridone-based structures, potential molecular targets and modulatory effects can be inferred.

One notable target for N-aryl-2-pyridone-3-carboxamide derivatives is the cannabinoid receptor type 2 (CB2R). nih.gov Activation of CB2R is associated with analgesic and anti-inflammatory effects. Studies have shown that certain 2-pyridone derivatives can act as CB2R agonists, modulating intracellular cyclic AMP (cAMP) levels. nih.gov Molecular docking studies of these compounds suggest that the 2-pyridone core serves as a central scaffold, positioning its substituents within the binding cavities of the receptor to engage in hydrophobic and π-π stacking interactions with key residues like V113, F117, V261, M265, and F183. nih.gov

Another potential area of interaction is with protein kinases. For example, 5-arylthieno[2,3-d]pyrimidines, which share a similar 5-aryl heterocyclic core, have been designed as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov This suggests that the 5-aryl-2-hydroxypyridine scaffold could potentially interact with the ATP-binding site of various kinases.

Furthermore, some 5-substituted pyridine-2,4-dicarboxylate derivatives have been identified as inhibitors of Jumonji-C domain-containing protein 5 (JMJD5), a 2-oxoglutarate (2OG) oxygenase. acs.org These compounds compete with 2OG for binding to the active site. acs.org

The table below illustrates the binding affinities and functional activities of some analogous 2-pyridone derivatives for the CB2 receptor, providing a conceptual framework for the potential activity of this compound.

Table 2: In Vitro CB2 Receptor Binding and Agonist Activity of Analogous 2-Pyridone Derivatives

| Compound ID | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Agonist Response (%) |

|---|---|---|---|

| Analog C | 55 | 112 | 98 |

| Analog D | 120 | 250 | 85 |

| WIN-55,212-2 (Reference) | 12 | 35 | 100 |

Data is hypothetical and representative of typical findings for this class of compounds to illustrate the concepts discussed and is not actual experimental data for this compound.

Studies on Intracellular Pathways and Biochemical Processes

Direct studies on the effects of this compound on intracellular pathways are scarce. However, research on analogous 2-pyridone-containing heterocycles provides insights into potential cellular effects.

Some bioactive 2-pyridone derivatives have been shown to induce apoptosis in cancer cell lines. nih.gov For example, certain pyrano[3,2-c]pyridones have demonstrated the ability to induce apoptosis in Jurkat cells. nih.gov Further investigation into the mechanism revealed that these compounds can cause cell cycle arrest in the G2/M phase, which is a characteristic of agents that disrupt microtubule assembly. nih.gov

Additionally, some 2-pyridone derivatives have exhibited cytotoxic effects against various cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer cells. nih.gov While the precise intracellular pathways were not fully elucidated in all studies, the induction of apoptosis and cell cycle arrest are significant biochemical processes affected by these compounds.

In the context of inflammation, by potentially targeting enzymes like COX-2 and 5-LOX, this compound and its analogs could modulate the production of prostaglandins (B1171923) and leukotrienes, thereby impacting inflammatory signaling pathways.

The production of 2,5-dihydroxypyridine (B106003) from 6-hydroxy-3-succinoylpyridine by nicotine (B1678760) hydroxylase has been studied, indicating a potential biochemical transformation pathway for related hydroxypyridine structures, at least in microbial systems. mdpi.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

While a specific structure-activity relationship (SAR) study for this compound is not available, general SAR principles can be derived from studies on related 5-substituted-2-hydroxypyridine and 2-pyridone derivatives.

For N-aryl-2-pyridone-3-carboxamide derivatives acting as CB2R agonists, the nature of the substituent on the pyridone core is crucial for activity. For example, the presence of a bulky adamantyl group linked to the N-aryl pyridone via an amide has been shown to be favorable for agonist activity compared to smaller cycloalkyl groups. nih.gov This suggests that the size and lipophilicity of the substituent at this position play a key role in the interaction with the receptor. nih.gov The pyridone core itself is considered a suitable scaffold for providing optimal lipophilicity for CB2R ligands. nih.gov

In the case of 5-substituted pyridine-2,4-dicarboxylate derivatives as JMJD5 inhibitors, the C5 substituent is critical for potency and selectivity. acs.org The presence of a phenyl group in the C5 side chain appears to be important for efficient inhibition, as replacing it with a cyclohexyl group reduces potency. acs.org Furthermore, substitutions on this phenyl ring can modulate the inhibitory activity.

For N-hydroxyurea 5-lipoxygenase inhibitors, SAR studies have indicated that heterocyclic templates substituted with selected lipophilic groups can maintain potency. nih.gov The structural features near the N-hydroxyurea moiety were found to influence the rate of in vitro glucuronidation, which affects the duration of inhibition. nih.gov

The position of substituents on the aryl ring of 5-arylthieno[2,3-d]pyrimidines as anticancer agents also significantly impacts their activity. nih.gov Different pharmacophoric groups at the ortho, meta, and para positions of the 5-aryl moiety led to the discovery of compounds with excellent cytotoxic and enzymatic inhibition activities. nih.gov This highlights the importance of the substitution pattern on the 5-aryl group for biological activity.

Q & A

Basic: What synthetic routes are recommended for 2-Hydroxy-5-(2-methylphenyl)pyridine, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or condensation of pyridine precursors with substituted aryl groups. For example, analogous compounds like methyl 5-(4-methylphenyl)pyridine-2-carboxylate are synthesized via esterification and palladium-catalyzed coupling . Optimization includes:

- Temperature control : Lower temperatures (0–25°C) reduce side reactions.

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) improves yield in aryl coupling .

- Solvent choice : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .

Validate intermediates via TLC or HPLC to monitor progress.

Advanced: How can discrepancies in spectroscopic data (NMR, IR) during characterization be resolved?

Answer:

Discrepancies often arise from tautomerism, solvent effects, or impurities. Strategies include:

- Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism common in hydroxypyridines) .

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to resolve overlapping signals .

- Crystallographic validation : Single-crystal XRD (using SHELX ) confirms bond lengths and angles.

Compare experimental IR spectra with DFT-computed vibrational modes to validate functional groups .

Basic: What safety protocols are critical when handling this compound?

Answer:

Refer to safety data sheets (SDS) of structurally similar compounds (e.g., 2-hexyl-6-phenylpyridine ):

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill management : Absorb with inert materials (silica gel) and dispose as hazardous waste .

Conduct a risk assessment for specific lab workflows (e.g., solvent compatibility).

Advanced: What computational methods predict biological activity or receptor interactions?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like PPAR receptors (as seen in related fluorophenylpyridines ).

- QSAR models : Train on datasets from PubChem to predict ADMET properties.

- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess reactivity .

Validate predictions with in vitro assays (e.g., enzyme inhibition studies).

Basic: How can researchers validate the purity of synthesized this compound?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns; compare retention times with standards .

- Melting point analysis : Sharp melting ranges (<2°C variation) indicate high purity .

- Elemental analysis (EA) : Match experimental C/H/N ratios to theoretical values.

For trace impurities, use LC-MS to identify byproducts .

Advanced: What strategies elucidate metabolic pathways in biological systems?

Answer:

- In vitro incubation : Use liver microsomes/S9 fractions (human/rat) to identify phase I metabolites (oxidation, hydroxylation) .

- LC-HRMS : Detect metabolites via exact mass shifts (e.g., +16 Da for hydroxylation) .

- Isotope labeling : Track metabolic fate using ¹⁴C-labeled analogs.

Correlate findings with in vivo studies (e.g., urinary biomarkers like 5-OH-PhIP ).

Basic: What spectroscopic markers confirm the structure of this compound?

Answer:

- ¹H NMR : Look for deshielded aromatic protons (δ 7.2–8.5 ppm) and hydroxyl protons (δ 10–12 ppm, broad) .

- IR : O-H stretch (~3200 cm⁻¹) and conjugated C=O/C=N stretches (~1650 cm⁻¹) .

- MS : Parent ion [M+H]⁺ matching molecular weight (e.g., m/z 201.1 for C₁₂H₁₁NO).

Advanced: How does crystallographic data inform solid-state behavior and reactivity?

Answer:

- XRD analysis (SHELX ) : Determines crystal packing, hydrogen-bonding networks, and π-π interactions.

- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C) .

- Hirshfeld surface analysis : Quantifies intermolecular contacts influencing solubility and reactivity .

Compare polymorphic forms (if any) to optimize formulation for drug delivery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.